trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Catalog No.
S730265
CAS No.
90950-09-7
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochl...

CAS Number

90950-09-7

Product Name

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC(CC1)N.Cl

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl

Synthesis and Characterization:

  • trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a well-characterized organic compound with the CAS number 2084-28-8. Its structure and properties are documented in various scientific databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook .

Potential Applications:

  • Research suggests that trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride may serve as a precursor molecule in the synthesis of more complex organic compounds with potential applications in various scientific fields, including:
    • Medicinal Chemistry: The presence of the amine and carboxylic acid functional groups makes this molecule a potential building block for the design and synthesis of novel drugs. However, further research is needed to explore its specific therapeutic potential.
    • Material Science: The cyclic structure and functional groups of this molecule could be of interest for the development of new materials with specific properties, such as polymers or catalysts. However, more research is required to understand its suitability for these applications.

Important Note:

  • It is crucial to note that the current information on the scientific applications of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is limited. Further research is necessary to fully understand its potential and limitations in various scientific fields.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2C_9H_{18}ClNO_2 and a molecular weight of approximately 207.70 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a carboxylate ester. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in various applications .

The chemical behavior of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be explored through several types of reactions:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield trans-4-aminocyclohexanecarboxylic acid and ethanol.
  • Amine Reactions: As an amine derivative, it can engage in nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride exhibits biological activity relevant to pharmaceutical applications. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acids like glutamate. Its structural similarity to other amino acids suggests possible roles in modulating synaptic transmission and neuroprotection .

The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:

  • Cyclization: Starting from suitable precursors, a cyclization reaction forms the cyclohexane structure.
  • Amination: An amine group is introduced through nucleophilic substitution or reductive amination.
  • Esterification: The carboxylic acid is reacted with ethanol in the presence of an acid catalyst to form the ester.
  • Hydrochloride Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

These methods can vary based on available reagents and desired purity levels .

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Used in studies related to neurotransmission and synaptic plasticity.
  • Chemical Synthesis: Acts as a building block for developing more complex organic molecules.

Its unique properties make it valuable in both academic research and industrial applications .

Studies on trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride have shown its interactions with various biological systems:

  • Neurotransmitter Systems: It may influence glutamatergic signaling pathways, which are critical in cognitive functions.
  • Receptor Binding: Preliminary studies suggest it could bind to certain receptors involved in neurotransmission, although detailed mechanisms remain under investigation .

Understanding these interactions is essential for assessing its therapeutic potential.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride61367-17-70.97
trans-Ethyl 4-aminocyclohexanecarboxylate1678-68-81.00
Ethyl 4-aminocyclohexanecarboxylate51498-33-00.97
trans-Methyl 4-aminocyclohexanecarboxylate62456-15-90.94
Ethyl 2-(trans-4-aminocyclohexyl)acetate76308-28-60.94

The uniqueness of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride lies in its specific configuration (trans) and its potential biological activities that may differ from its cis counterpart and other similar compounds .

Other CAS

2084-28-8

Dates

Modify: 2023-08-15

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